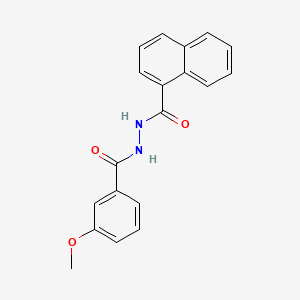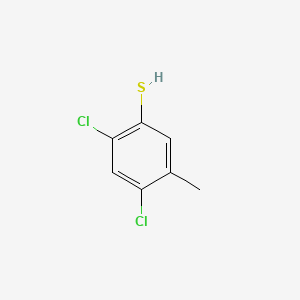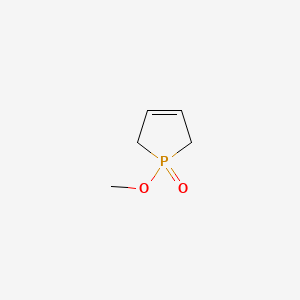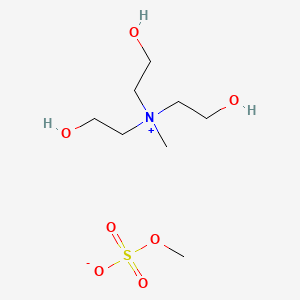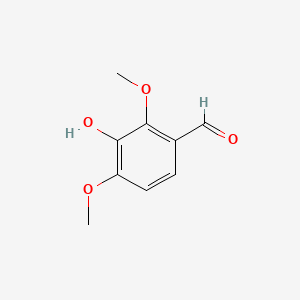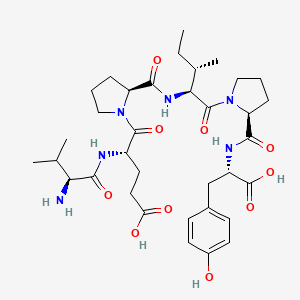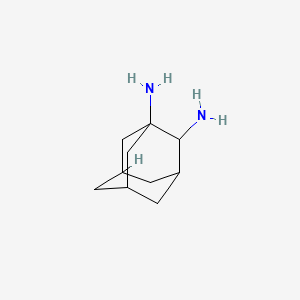
1,2-Adamantanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Adamantanediamine is a colorless solid compound with the molecular formula C10H18N2. It is widely used in organic synthesis, pharmaceuticals, and materials science due to its excellent stability and reactivity . The compound is part of the adamantane family, which is known for its unique cage-like structure that imparts significant rigidity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Adamantanediamine can be synthesized through various methods. One common approach involves the reduction of 1,2-dinitroadamantane using hydrogen in the presence of a palladium catalyst. Another method includes the reaction of 1,2-dibromo-adamantane with ammonia .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Adamantanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adamantanone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted adamantane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are frequently employed.
Major Products:
Oxidation: Adamantanone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
1,2-Adamantanediamine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Adamantanediamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s rigid structure allows it to fit into specific molecular sites, enhancing its efficacy in biological applications .
Comparación Con Compuestos Similares
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness: 1,2-Adamantanediamine stands out due to its unique substitution pattern on the adamantane core, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .
Propiedades
Número CAS |
28996-07-8 |
|---|---|
Fórmula molecular |
C10H20Cl2N2 |
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
adamantane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H18N2.2ClH/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6;;/h6-9H,1-5,11-12H2;2*1H |
Clave InChI |
RFBGLRDLUKNJHI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3N)N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3N)N.Cl.Cl |
Key on ui other cas no. |
28996-07-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


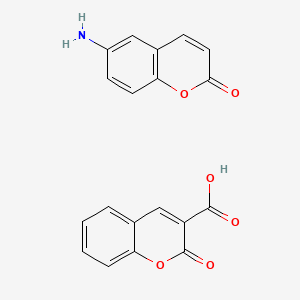
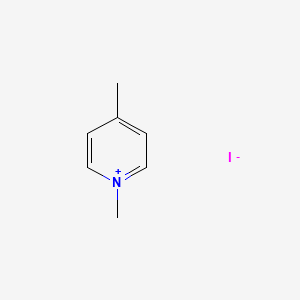

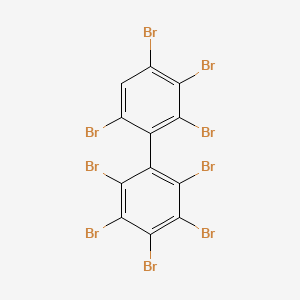
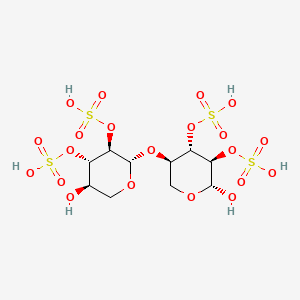

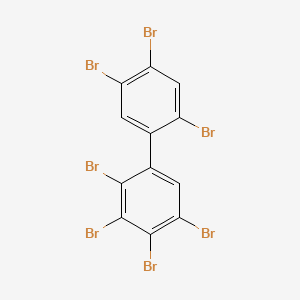
![9-Methylbenzo[a]pyrene](/img/structure/B1597311.png)
